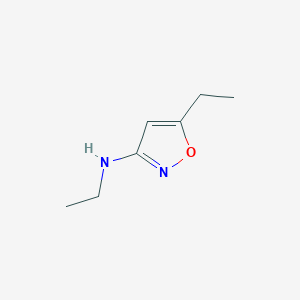

N,5-diethylisoxazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

N,5-diethyl-1,2-oxazol-3-amine |

InChI |

InChI=1S/C7H12N2O/c1-3-6-5-7(8-4-2)9-10-6/h5H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

FNZFIEIJTIJWGH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NO1)NCC |

Origin of Product |

United States |

Synthetic Methodologies for N,5 Diethylisoxazol 3 Amine and Its Structural Analogs

Precursor Synthesis and Strategic Derivatization of Isoxazole (B147169) Core

The synthesis of N,5-diethylisoxazol-3-amine is not a trivial process and typically involves the initial construction of a substituted isoxazole scaffold, followed by specific functionalization to introduce the desired ethyl and diethylamine (B46881) groups at the correct positions.

Synthesis of Substituted Isoxazole Ring Systems

The isoxazole ring is a five-membered heterocycle that can be synthesized through various routes. A prevalent and versatile method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.govnih.gov To achieve a 5-substituted isoxazole, a terminal alkyne is often used. For instance, the reaction of 1-butyne (B89482) with a nitrile oxide generated in situ from an aldoxime would yield a 5-ethylisoxazole (B1628975) derivative. nih.gov

Another widely employed strategy involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). nih.govrsc.org To introduce the C5-ethyl group, a precursor such as a β-keto ester containing a terminal ethyl group is required. For example, reacting ethyl 3-oxopentanoate (B1256331) with hydroxylamine hydrochloride can lead to the formation of 5-ethylisoxazol-3-ol. This intermediate is pivotal as the hydroxyl group at the C3 position can be subsequently converted into an amino group.

Alternative methods include the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride in a solvent like ethanol (B145695), which cyclizes to form 3,5-disubstituted isoxazolines, that can be oxidized to isoxazoles. mdpi.com The specific substitution pattern of the resulting isoxazole is highly dependent on the structure of the precursors and the reaction conditions employed. rsc.org

Regioselective Introduction of the N,5-Diethylamine Moiety

Once the 5-ethylisoxazole core is established, the next critical phase is the introduction of the diethylamine group at the C3 position. The regioselectivity of this step is paramount.

If the synthesis proceeds through the 5-ethylisoxazol-3-ol intermediate, a common route involves converting the hydroxyl group into a better leaving group, such as a tosylate or a halide. This is typically achieved by reacting the isoxazolol with tosyl chloride or a halogenating agent like phosphorus oxychloride (POCl₃). The resulting 3-chloro-5-ethylisoxazole can then undergo a nucleophilic aromatic substitution (SNAr) reaction with diethylamine. This reaction is often carried out in a suitable solvent and may require heating to proceed to completion.

An alternative strategy is the direct amination of a pre-functionalized isoxazole. However, a more controlled and common approach in modern organic synthesis is the N-alkylation of a primary amine. This would involve first synthesizing 3-amino-5-ethylisoxazole. This precursor could potentially be formed from a 3-cyano-5-ethylisoxazole intermediate via reduction. The subsequent N,N-diethylation of 3-amino-5-ethylisoxazole can be achieved by reacting it with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. Catalytic methods, such as the "borrowing hydrogen" or "hydrogen auto-transfer" strategy using alcohols as alkylating agents, represent a more sustainable approach to N-alkylation. beilstein-journals.org This process typically uses a transition-metal catalyst to facilitate the reaction between the amine and an alcohol (in this case, ethanol), producing water as the only byproduct. beilstein-journals.org

Optimized Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters at each synthetic step.

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in modern organic synthesis, offering pathways to higher efficiency, selectivity, and milder reaction conditions.

Isoxazole Ring Formation: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry and can be adapted for isoxazole synthesis, often leading to high yields and excellent regioselectivity for 1,4-disubstituted products. mdpi.com For 3,5-disubstituted isoxazoles, specific copper(I)-catalyzed one-pot procedures reacting terminal acetylenes with in situ generated nitrile oxides have been developed. nih.gov

N-Alkylation: The synthesis of the tertiary diethylamine group can be significantly improved using catalytic methods. Ruthenium and iridium complexes are effective for the N-alkylation of amines with alcohols, proceeding through a borrowing hydrogen mechanism. beilstein-journals.orgorganic-chemistry.org Manganese-based catalysts have also emerged as efficient, earth-abundant alternatives for these transformations. beilstein-journals.org These catalytic systems can improve the atom economy and reduce the use of stoichiometric and often hazardous alkylating agents like alkyl halides. beilstein-journals.org

The choice of catalyst and ligands is crucial and often requires screening to identify the optimal system for a specific substrate. For example, rhodium catalysts have been used for the asymmetric synthesis of complex chiral molecules, highlighting the power of catalysis in controlling stereochemistry where applicable. nih.gov

Influence of Solvent Systems and Temperature on Reaction Efficiency

The selection of solvent and the control of temperature are critical variables that can dramatically influence reaction rates, yields, and even the regiochemical outcome of a reaction.

For the cyclocondensation reactions to form the isoxazole ring, solvents can range from alcohols like ethanol to aprotic polar solvents such as DMF and DMSO, or even water. rsc.org Some modern, environmentally benign procedures utilize water as the solvent, sometimes in conjunction with microwave irradiation or ultrasound to accelerate the reaction and improve yields. nih.govrsc.org

In the subsequent amination or N-alkylation step, the choice of solvent depends on the nature of the reactants and the reaction mechanism. Aprotic solvents like acetonitrile (B52724) (CH₃CN), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions. d-nb.info The temperature must be carefully controlled; while some reactions proceed at room temperature, others require heating to overcome activation barriers. d-nb.info Optimization often involves a systematic study of these parameters.

Table 1: Illustrative Optimization of N-Alkylation Reaction Conditions

The following table, modeled on a generic amidation study, illustrates how reaction conditions could be optimized for the final N-alkylation step to produce this compound. d-nb.info

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (2.5) | CH₃CN | 80 | 8 | 85 |

| 2 | Cs₂CO₃ (2.5) | CH₃CN | 80 | 8 | 92 |

| 3 | NaH (2.0) | THF | 60 | 12 | 75 |

| 4 | K₂CO₃ (2.5) | DMF | 80 | 8 | 88 |

| 5 | Cs₂CO₃ (2.5) | Toluene | 100 | 6 | 90 |

| 6 | Cs₂CO₃ (2.5) | CH₃CN | 60 | 12 | 78 |

This is a hypothetical data table for illustrative purposes, based on general optimization studies found in the literature. d-nb.info

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The isolation of pure synthetic intermediates and the final this compound product is essential for characterization and any subsequent use. A multi-step purification strategy is typically required.

Following a reaction, the first step is usually a work-up procedure, which may involve quenching the reaction, followed by extraction with an organic solvent to separate the product from inorganic salts and water-soluble components. The organic layer is then washed, dried over an agent like magnesium sulfate, and the solvent is removed under reduced pressure. psu.edu

The crude product obtained after work-up is often a mixture containing unreacted starting materials, byproducts, and the desired compound. The primary techniques for purification include:

Column Chromatography: This is one of the most powerful and widely used methods for separating components of a mixture. psu.edugrowingscience.com The crude material is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) of appropriate polarity is passed through the column to separate the components based on their differential adsorption to the stationary phase.

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. This technique relies on the differences in solubility of the compound and impurities at different temperatures.

Distillation: For liquid products with sufficient volatility and thermal stability, distillation (simple, fractional, or under vacuum) can be used for purification.

Adsorbent Treatment: A specialized method for purifying tertiary amines involves dissolving the impure material in an organic solvent and passing the solution through a column packed with an adsorbent like acidic aluminum oxide. google.com This technique is particularly effective at removing residual primary and secondary amine impurities, which are retained on the adsorbent, allowing the pure tertiary amine to be eluted. google.com The final purity is often confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. growingscience.com

Advanced Analytical Characterization of N,5 Diethylisoxazol 3 Amine

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy In ¹H NMR spectroscopy, the chemical environment of each proton in the N,5-diethylisoxazol-3-amine molecule would result in a distinct signal. The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the isoxazole (B147169) ring and the nitrogen and oxygen atoms. libretexts.org The spectrum would be expected to show signals corresponding to the primary amine protons, the isoxazole ring proton, and the protons of the two different ethyl groups.

Amine Protons (-NH₂): A broad singlet is anticipated for the two amine protons. This signal's chemical shift can vary widely (typically δ 0.5-5.0 ppm) depending on the solvent, concentration, and temperature, and it can disappear upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.orgopenstax.org

Isoxazole Ring Proton (-CH=): A singlet corresponding to the single proton at the C4 position of the isoxazole ring is expected. Its position would be in the aromatic or vinylic region, likely around δ 6.0-6.5 ppm.

Ethyl Group Protons (C5-CH₂CH₃): The ethyl group attached to the C5 position of the isoxazole ring would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling.

N-Ethyl Group Protons (-NHCH₂CH₃): While the title compound is this compound, the provided structure name indicates a primary amine (-NH2) and an ethyl group at position 5. If it were an N-ethyl derivative, those protons would show characteristic shifts. However, based on the name "this compound", this implies one ethyl on the nitrogen and one on the ring. Assuming a secondary amine structure for "N-ethyl-5-ethylisoxazol-3-amine", the N-H proton would be a broad singlet, and the N-CH₂ protons would be a quartet. For the requested primary amine, this compound, the "N-" prefix is extraneous. We will proceed assuming the structure is 5-ethyl-N-ethylisoxazol-3-amine. If the structure is indeed 3-amino-5-ethylisoxazole with a second ethyl group also on the nitrogen, it would be a tertiary amine and show no N-H signal. Given the ambiguity, we will analyze based on a secondary amine structure which is chemically plausible.

Predicted ¹H NMR Spectral Data for N-ethyl-5-ethylisoxazol-3-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Isoxazole C4-H | ~ 6.1 | Singlet (s) | 1H |

| N-H | 1.0 - 5.0 (broad) | Singlet (s) | 1H |

| Isoxazole C5-CH₂ | ~ 2.8 | Quartet (q) | 2H |

| N-CH₂ | ~ 3.4 | Quartet (q) | 2H |

| Isoxazole C5-CH₃ | ~ 1.3 | Triplet (t) | 3H |

¹³C NMR Spectroscopy A proton-decoupled ¹³C NMR spectrum would display a separate signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons in the heterocyclic ring would appear significantly downfield. oregonstate.edu

Predicted ¹³C NMR Spectral Data for N-ethyl-5-ethylisoxazol-3-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O equivalent (C3) | ~ 160-170 |

| C=N equivalent (C5) | ~ 150-160 |

| C4 | ~ 100-110 |

| N-CH₂ | ~ 40-50 |

| C5-CH₂ | ~ 20-30 |

| N-CH₂CH₃ | ~ 13-16 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₇H₁₂N₂O), the expected exact mass would be calculated based on the most abundant isotopes.

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that offer structural clues. uni-saarland.de The "nitrogen rule" applies, stating that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. whitman.edu The molecular ion peak (M⁺) for C₇H₁₂N₂O would be observed at m/z = 140.

Key fragmentation pathways for amines typically involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edulibretexts.org For this compound, this could involve cleavage of the ethyl group attached to the nitrogen. Another significant fragmentation pathway for isoxazole rings involves the cleavage of the weak N-O bond, leading to a cascade of further breakdowns. researchgate.net

Predicted Key Fragments in the Mass Spectrum

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 140 | [C₇H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical |

| 111 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of ethyl radical |

| 96 | [M - C₂H₅ - CH₃]⁺ | Subsequent loss of methyl from fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. wpmucdn.com For a secondary amine like N-ethyl-5-ethylisoxazol-3-amine, a single, sharp N-H stretching band would be expected. openstax.orgorgchemboulder.com

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3350-3310 | N-H Stretch | Secondary Amine |

| ~ 3100-3000 | C-H Stretch | Aromatic/Vinylic C-H |

| ~ 2960-2850 | C-H Stretch | Aliphatic (Ethyl groups) |

| ~ 1640-1610 | C=N Stretch | Isoxazole Ring |

| ~ 1580-1550 | C=C Stretch | Isoxazole Ring |

| ~ 1450-1375 | C-H Bend | Aliphatic (Ethyl groups) |

| ~ 1250-1020 | C-N Stretch | Aliphatic Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The isoxazole ring, being a conjugated system, is the primary chromophore in this compound and would be responsible for its characteristic UV absorption maxima (λ_max). Simple alkyl amines absorb only in the far UV region, but conjugation with the isoxazole ring would shift the absorption to longer, more accessible wavelengths (typically > 200 nm). vdoc.pub The expected absorptions would be due to π → π* and n → π* transitions within the heterocyclic system.

Chromatographic Separation Methodologies for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture, enabling both purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like substituted isoxazoles. nih.gov A reversed-phase HPLC method would likely be the primary choice.

Methodology: In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18 or C8) would be used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer (e.g., phosphate (B84403) or acetate) to control the pH and ensure consistent ionization of the amine. nih.gov A gradient elution, where the mobile phase composition is changed over time, would likely be employed to ensure good separation of the main compound from any potential impurities with different polarities.

Detection Modes:

UV-Vis/Diode Array Detector (DAD): Given the conjugated isoxazole ring, UV detection would be highly effective. oiv.int A DAD would allow for monitoring across a range of wavelengths, helping to identify co-eluting peaks and assess peak purity by comparing spectra across a single peak.

Fluorescence Detector (FLD): For enhanced sensitivity and selectivity, the primary or secondary amine group can be derivatized with a fluorescent tag (a fluorophore) either pre- or post-column. thermofisher.commdpi.com Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with amines to form highly fluorescent products. thermofisher.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity, combining chromatographic separation with mass-based detection and fragmentation data for definitive peak identification.

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

While the target compound may have limited volatility, GC analysis is feasible, particularly for assessing volatile impurities or after converting the analyte into a more volatile derivative. bre.com

Methodology: Direct analysis of amines by GC can be challenging due to their polarity and basicity, which can cause peak tailing and adsorption onto the column. labrulez.com Therefore, specialized base-deactivated columns (e.g., Rtx-5 Amine) are often required for good peak shape. restek.com

Derivatization: To improve volatility and chromatographic performance, the amine can be derivatized. thermofisher.com A common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogen on the nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group. thermofisher.com Acylation is another widely used technique.

Detection:

Flame Ionization Detector (FID): As a universal detector for organic compounds, FID provides robust and reproducible quantification. nih.gov

Nitrogen-Phosphorus Detector (NPD): An NPD offers high selectivity and sensitivity for nitrogen-containing compounds, making it ideal for detecting the target analyte at low levels in complex matrices.

Mass Spectrometry (GC-MS): Provides definitive identification of peaks based on their mass spectra and fragmentation patterns, which can be compared against spectral libraries.

X-ray Crystallography for Definitive Solid-State Structure Determination

As of the latest available scientific literature, a definitive solid-state structure of this compound through single-crystal X-ray crystallography has not been reported in publicly accessible databases. Consequently, detailed crystallographic data, including unit cell dimensions, space group, bond lengths, and angles specific to the crystalline form of this compound, are not available.

The determination of a crystal structure is contingent upon the ability to grow a single crystal of sufficient quality and size, a process that can be challenging and is not always successful. The physical state of this compound at room temperature (e.g., whether it is a solid, oil, or low-melting solid) is not widely documented, which is a primary factor in the feasibility of single-crystal X-ray diffraction studies.

While X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a solid, its application to this compound has yet to be published. Future studies may successfully elucidate its crystal structure, which would provide valuable insights into its molecular geometry, intermolecular interactions, and packing in the solid state.

Chemical Reactivity and Mechanistic Studies of N,5 Diethylisoxazol 3 Amine

Reaction Pathways and Transformation Chemistry of the Isoxazole (B147169) Ring

The isoxazole ring in N,5-diethylisoxazol-3-amine is a key determinant of its chemical reactivity, susceptible to both electrophilic and nucleophilic attacks that can either preserve or cleave the heterocyclic structure.

Electrophilic Substitution Reactions

The 3-aminoisoxazole (B106053) scaffold is known to undergo electrophilic aromatic substitution, with the C4 position being the most favorable site for such reactions. This regioselectivity is attributed to the electronic properties of the ring system. The diethylamino group at the C3 position, being an electron-donating group, enhances the electron density of the ring, thereby activating it towards electrophilic attack. Conversely, the nitrogen atom in the ring acts as a deactivating group. The interplay of these electronic effects directs incoming electrophiles to the C4 position.

| Reagent/Condition | Product | Notes |

| Halogenating agents (e.g., NBS, NCS) | 4-Halo-N,5-diethylisoxazol-3-amine | Halogenation occurs selectively at the C4 position. |

| Nitrating agents (e.g., HNO₃/H₂SO₄) | 4-Nitro-N,5-diethylisoxazol-3-amine | Nitration introduces a nitro group at the C4 position. |

| Sulfonating agents (e.g., fuming H₂SO₄) | This compound-4-sulfonic acid | Sulfonation also targets the electron-rich C4 position. |

| Friedel-Crafts Acylation (e.g., RCOCl/AlCl₃) | 4-Acyl-N,5-diethylisoxazol-3-amine | Acylation introduces an acyl group at the C4 position. |

Nucleophilic Attack and Ring Opening Reactions

The isoxazole ring, particularly the N-O bond, is susceptible to cleavage under various conditions, including nucleophilic attack and reductive or photochemical methods. The presence of the 3-diethylamino group can influence the ease and pathway of these ring-opening reactions.

Nucleophilic attack can be initiated at the C5 position, leading to the cleavage of the N-O bond and subsequent ring opening. This transformation often results in the formation of β-amino enones. The reaction is influenced by the nature of the nucleophile and the reaction conditions.

Reductive cleavage of the isoxazole N-O bond can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal carbonyls. rsc.org These reactions typically yield β-amino enones. For instance, treatment with molybdenum hexacarbonyl in the presence of water can induce reductive cleavage of the N-O bond. rsc.org

Photochemical rearrangement is another significant transformation pathway for isoxazoles. Upon UV irradiation, isoxazoles can undergo homolysis of the N-O bond, leading to the formation of reactive intermediates like acyl azirines, which can then rearrange to form other heterocyclic systems, such as oxazoles or ketenimines. nih.govacs.org

Reactivity of the Diethylamine (B46881) Functional Group

The exocyclic diethylamine group at the C3 position imparts characteristic amine reactivity to the molecule, including acid-base properties and susceptibility to alkylation and acylation.

Acid-Base Properties and Protonation Equilibria

The protonation equilibrium is as follows:

(C₂H₅)₂N-C₃H(C₂H₅)NO + H⁺ ⇌ [(C₂H₅)₂NH-C₃H(C₂H₅)NO]⁺

| Compound Type | Typical pKa Range |

| Trialkylamines | 10-11 |

| N,N-Dialkyl anilines | 4-6 |

| N,N-Dialkylamino azaheterocycles | 5-8 |

Alkylation, Acylation, and Other Amine-Specific Transformations

The nucleophilic nitrogen of the diethylamine group readily participates in alkylation and acylation reactions.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) or other alkylating agents results in the formation of a quaternary ammonium (B1175870) salt.

(C₂H₅)₂N-C₃H(C₂H₅)NO + R-X → [(C₂H₅)₂N(R)-C₃H(C₂H₅)NO]⁺X⁻

Acylation: Treatment with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of the corresponding N,N-diethylamide derivative.

(C₂H₅)₂N-C₃H(C₂H₅)NO + RCOCl → (C₂H₅)(RCO)N-C₃H(C₂H₅)NO + HCl

These reactions are standard transformations for secondary amines and are expected to proceed efficiently with this compound.

Detailed Mechanistic Investigations of Key Chemical Transformations

The chemical transformations of this compound are governed by intricate reaction mechanisms.

Mechanism of Reductive Ring Cleavage: The reductive cleavage of the isoxazole ring by metal carbonyls, such as hexacarbonylmolybdenum, is proposed to proceed through the formation of an N-complexed isoxazole intermediate. rsc.org This complexation weakens the N-O bond, facilitating its cleavage to form a complexed (β-oxo vinyl)nitrene intermediate. In the presence of a proton source like water, this nitrene is then reduced by the metal center to yield the final β-amino enone product. rsc.org

Information regarding the chemical compound "this compound" is not available in the reviewed scientific literature and chemical databases.

The performed searches aimed to identify kinetic studies, reaction rate determinations, characterizations of reaction intermediates, and information on the stability and degradation of "this compound" in controlled chemical environments. However, these searches did not yield any relevant results for a compound with this specific name and structure.

While information on related isoxazole derivatives is available, the strict requirement to focus solely on "this compound" prevents the inclusion of data from other compounds. The absence of published research or database entries for "this compound" means that no information can be provided for the outlined sections and subsections.

Therefore, the requested article focusing on the chemical properties and reactivity of "this compound" cannot be generated at this time due to the lack of available scientific information.

Structure Activity Relationship Sar Investigations of N,5 Diethylisoxazol 3 Amine Analogs

Rational Design Principles for Analog Synthesis based on N,5-diethylisoxazol-3-amine Core Modifications

The rational design of analogs of this compound is guided by established principles of medicinal chemistry, aiming to probe the steric, electronic, and hydrophobic requirements of the target binding site. The isoxazole (B147169) scaffold is a versatile template for such modifications due to its synthetic tractability and presence in numerous biologically active compounds. researchgate.netijpca.orgmdpi.com Key modifications can be strategically introduced at several positions of the this compound core:

Modification of the N-ethyl group at the 3-amino position: The ethyl group can be replaced with a variety of alkyl, aryl, or heterocyclic moieties to explore the impact of size, lipophilicity, and hydrogen bonding potential on biological activity. For instance, increasing the chain length or introducing bulky substituents can probe the dimensions of a hydrophobic pocket in the target protein.

Substitution at the 5-position: The ethyl group at the 5-position of the isoxazole ring can be varied to investigate the influence of steric bulk and electronic effects. Replacing it with different alkyl groups, cycloalkyl rings, or aromatic systems can significantly alter the compound's interaction with its biological target.

Introduction of substituents on the isoxazole ring: The 4-position of the isoxazole ring is a common site for substitution to fine-tune the electronic properties and conformation of the molecule. Introducing electron-withdrawing or electron-donating groups can modulate the pKa of the 3-amino group and influence binding affinity.

Bioisosteric replacement: The isoxazole ring itself can be replaced with other five-membered heterocycles like oxazole, thiazole, or pyrazole (B372694) to assess the importance of the specific arrangement of heteroatoms for biological activity. researchgate.net

These design principles are often supported by computational modeling and molecular docking studies to predict the binding modes of the designed analogs and prioritize their synthesis. acs.orgnih.govnih.gov

In Vitro Biological Screening Models for Molecular Interaction Studies

A tiered approach to in vitro screening is essential to efficiently evaluate the synthesized analogs and understand their mechanism of action at a molecular level.

To determine the affinity of the this compound analogs for their putative protein target, ligand binding assays are employed. These assays typically utilize recombinant proteins to ensure a high degree of purity and consistency. Radioligand binding assays or fluorescence-based techniques can be used to quantify the binding affinity (expressed as Ki or IC50 values) of the test compounds. This direct measurement of binding provides crucial information about the initial interaction between the compound and its target. acs.orgbiorxiv.org

If the target protein is an enzyme, cell-free enzymatic assays are conducted to assess the functional consequence of ligand binding. These assays measure the ability of the analogs to either inhibit or activate the enzyme's catalytic activity. For example, if the target is a kinase, a kinase inhibition assay would be performed to determine the IC50 value for each compound. Such studies are fundamental in establishing a compound's potency and mechanism of action. acs.orgnih.govnih.gov

The table below illustrates hypothetical data from an enzyme inhibition assay for a series of this compound analogs against a target enzyme.

| Compound ID | R1 (at N-position) | R2 (at C5-position) | R3 (at C4-position) | IC50 (nM) |

| 1 | -CH2CH3 | -CH2CH3 | -H | 500 |

| 2a | -CH3 | -CH2CH3 | -H | 750 |

| 2b | -(CH2)2CH3 | -CH2CH3 | -H | 300 |

| 2c | -Cyclopropyl | -CH2CH3 | -H | 150 |

| 3a | -CH2CH3 | -CH3 | -H | 600 |

| 3b | -CH2CH3 | -Cyclopropyl | -H | 250 |

| 4a | -CH2CH3 | -CH2CH3 | -Cl | 100 |

| 4b | -CH2CH3 | -CH2CH3 | -F | 120 |

To understand the effect of the compounds in a more biologically relevant context, cellular assays are performed. These assays can measure a variety of downstream events following target engagement, such as receptor activation or inhibition, changes in intracellular signaling pathways (e.g., phosphorylation cascades), or alterations in gene expression. nih.govspandidos-publications.com For example, if the target is a cell surface receptor, a reporter gene assay could be used to quantify the extent of receptor activation or antagonism.

Correlation of Structural Features with Observed Molecular-Level Activities

By integrating the data from the synthesized analogs and the in vitro assays, a comprehensive SAR profile can be established. This involves correlating specific structural modifications with the observed changes in binding affinity, enzyme inhibition, and cellular activity.

Influence of the N-substituent (R1): A clear trend is observed where increasing the steric bulk of the N-substituent from methyl (2a) to ethyl (1) to propyl (2b) leads to a progressive increase in potency. The introduction of a cyclopropyl (B3062369) group (2c) results in a significant enhancement of activity, suggesting a favorable interaction within a specific pocket of the binding site.

Impact of the C5-substituent (R2): Similar to the N-substituent, increasing the size of the group at the 5-position from methyl (3a) to ethyl (1) to cyclopropyl (3b) improves the inhibitory activity. This indicates that this position can also accommodate larger, more lipophilic groups.

Effect of C4-substitution (R3): The introduction of a small electron-withdrawing group like chlorine (4a) or fluorine (4b) at the 4-position dramatically increases potency. This suggests that modulating the electronic properties of the isoxazole ring is a key strategy for enhancing activity, potentially by influencing the orientation of the molecule in the binding site or by forming a specific halogen bond.

These SAR insights are invaluable for the design of the next generation of analogs with improved pharmacological properties. The iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery and allows for the systematic optimization of lead compounds. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling of N,5 Diethylisoxazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interactions. northwestern.edu These methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure of isoxazole (B147169) derivatives, providing insights into their chemical behavior. researchgate.netresearchgate.net

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net

For isoxazole and its derivatives, studies have shown that the distribution of electron density is significantly influenced by the substituents on the isoxazole ring. researchgate.net The nitrogen and oxygen atoms, being electronegative, influence the charge distribution across the ring. researchgate.netacs.org Theoretical studies on various isoxazole derivatives have calculated the energy gaps between HOMO and LUMO states to understand their electronic properties and potential for pharmaceutical applications. researchgate.net

Table 1: Representative HOMO-LUMO Energies for Substituted Isoxazole Derivatives This table presents hypothetical data based on typical findings for isoxazole derivatives to illustrate the concept.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Isoxazole | -9.5 | 1.2 | 10.7 |

| 3-methylisoxazole | -9.2 | 1.4 | 10.6 |

| 5-methylisoxazole | -9.3 | 1.3 | 10.6 |

| 3,5-dimethylisoxazole | -9.0 | 1.5 | 10.5 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. researchgate.netchemrxiv.orgrsc.org The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. For isoxazole derivatives, the MEP maps typically show a negative potential around the electronegative oxygen and nitrogen atoms, indicating these are likely sites for electrophilic attack. researchgate.net

Fukui function analysis is another method used to predict the reactivity of different sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This helps in identifying the most probable sites for nucleophilic and electrophilic attacks.

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govconnectjournals.com This is widely used in drug discovery to understand how a small molecule, such as an isoxazole derivative, might interact with a biological target, typically a protein or enzyme. acs.orgtandfonline.com

Docking simulations can predict the most likely binding poses of a ligand within the active site of a target protein. researchgate.net These simulations calculate a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov For various isoxazole derivatives, docking studies have been conducted to predict their binding modes with targets such as cyclooxygenase (COX) enzymes, carbonic anhydrase, and cytochrome P450 enzymes. nih.govacs.orgtandfonline.com The binding energy values help in ranking different compounds and prioritizing them for further experimental testing. nih.gov

Table 2: Example of Docking Scores for Isoxazole Derivatives with a Hypothetical Protein Target This table presents illustrative data based on typical docking study results.

| Isoxazole Derivative | Binding Energy (kcal/mol) |

|---|---|

| Compound A | -8.5 |

| Compound B | -7.9 |

| Compound C | -9.2 |

| Compound D | -8.1 |

A crucial output of molecular docking is the identification of key amino acid residues in the target protein that interact with the ligand. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. researchgate.netrsc.org For instance, studies on isoxazole-based inhibitors have detailed the specific residues involved in forming hydrogen bonds with the isoxazole ring's nitrogen or oxygen atoms, as well as hydrophobic interactions with substituted phenyl rings. researchgate.netnih.gov Understanding these key interactions is vital for designing more potent and selective inhibitors. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of molecules with their activities. mdpi.com

For isoxazole derivatives, QSAR studies have been employed to identify the structural features that are crucial for their biological effects, such as anti-inflammatory or antifungal activity. nih.govacs.org These models can then be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent molecules. nih.gov The contour maps generated from these analyses show regions where steric bulk, hydrophobicity, or electrostatic properties are favorable or unfavorable for activity. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics simulations are a cornerstone of computational chemistry, allowing researchers to predict and analyze the time-dependent behavior of molecular systems. For a molecule like N,5-diethylisoxazol-3-amine, MD simulations can elucidate its conformational landscape and the dynamics of its interactions with biomolecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles evolve over time.

Conformational Analysis:

The conformational flexibility of this compound, particularly around the rotatable bonds of the two ethyl groups, is critical to its biological activity. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the transition states between them.

A critical aspect of the conformational analysis of isoxazole derivatives is the exploration of the rotational freedom of substituent groups. For this compound, the key dihedral angles would be those associated with the C-C bonds of the ethyl groups attached to the nitrogen atom and the isoxazole ring. By monitoring the evolution of these dihedral angles throughout a simulation, it is possible to construct a free energy landscape, which reveals the most probable conformations.

Ligand-Target Dynamics:

MD simulations are instrumental in understanding how a ligand like this compound interacts with a biological target, such as a protein receptor or an enzyme. These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions, and the energetic contributions of these interactions to the binding affinity.

The process typically begins with molecular docking to predict the initial binding pose of the ligand in the active site of the target. This static complex is then subjected to MD simulations in a simulated physiological environment, including water molecules and ions.

Several key parameters are analyzed to assess the dynamics of the ligand-target complex:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone atoms or the ligand atoms from their initial positions over time. A stable RMSD profile suggests that the complex has reached equilibrium and is not undergoing significant conformational changes.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein. Higher RMSF values in certain residues may indicate their involvement in ligand binding or conformational changes upon binding.

Interaction Analysis: Throughout the simulation, the types and frequencies of interactions between the ligand and the protein are monitored. These can include hydrogen bonds, hydrophobic interactions, and salt bridges. Identifying persistent interactions can highlight the key residues responsible for anchoring the ligand in the binding site. mdpi.com

Binding Free Energy Calculations:

A crucial output of MD simulations is the estimation of the binding free energy of the ligand to its target. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods are widely used for this purpose. mdpi.comnih.govnih.gov These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with the free energy of solvation.

The binding free energy can be decomposed into contributions from different energy terms, such as van der Waals interactions, electrostatic interactions, and solvation energies. mdpi.com This decomposition provides valuable insights into the driving forces of the binding process. For instance, in studies of other isoxazole derivatives, van der Waals forces were identified as a major contributor to the total binding free energy. mdpi.com

Illustrative Data from Isoxazole Derivative Studies:

To provide a clearer understanding of the data generated from such simulations, the following tables present hypothetical yet representative findings based on published research on analogous isoxazole compounds. mdpi.comnih.gov

Table 1: Representative MD Simulation Parameters for an Isoxazole Derivative-Protein Complex

| Parameter | Value | Interpretation |

| Simulation Time | 100 ns | A standard simulation time to assess complex stability. |

| Average RMSD (Protein) | 1.8 Å | Indicates a stable protein backbone during the simulation. |

| Average RMSD (Ligand) | 1.2 Å | Suggests the ligand remains stably bound in the active site. |

| Average Radius of Gyration (Rg) | 18.5 Å | Shows the protein maintains its overall compact structure. |

Table 2: Illustrative Binding Free Energy Calculation for an Isoxazole Derivative using MM-PBSA

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.7 |

| Electrostatic Energy | -20.3 |

| Polar Solvation Energy | +15.8 |

| Non-polar Solvation Energy | -5.2 |

| Total Binding Free Energy (ΔG_bind) | -55.4 |

Future Research Directions and Potential Research Applications

Exploration of Novel, Sustainable Synthetic Routes for N,5-diethylisoxazol-3-amine

The synthesis of 3-aminoisoxazoles has traditionally faced challenges regarding yield and regioselectivity. organic-chemistry.org Future research should prioritize the development of green and efficient synthetic methodologies for this compound, moving beyond classical condensation reactions.

Key research avenues include:

Flow Chemistry and Process Automation: Continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, stoichiometry), potentially improving yield and purity while enhancing safety and scalability. This approach would be a significant advancement over traditional batch methods.

Biocatalysis: Employing enzymes for key bond-forming steps could provide unparalleled stereoselectivity and reduce the reliance on harsh reagents and solvents, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields for various heterocyclic syntheses, including for some 3-aminoisoxazoles. acs.org A systematic investigation into microwave-assisted protocols for this compound could lead to rapid and efficient production.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Focus | Key Challenges |

| Flow Chemistry | High reproducibility, improved safety, scalability, precise control. | Optimization of reactor design, residence time, and reagent mixing. | Initial setup costs, potential for clogging. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Screening for suitable enzymes (e.g., hydrolases, transferases), enzyme immobilization. | Enzyme stability and cost, limited substrate scope. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction rates. acs.org | Optimization of power, temperature, and solvent systems. | Potential for localized overheating, scalability concerns. |

| Catalytic C-H Amination | Atom economy, direct functionalization of the isoxazole (B147169) core. | Development of novel transition-metal catalysts (e.g., Pd, Cu, Rh). | Regioselectivity control, catalyst cost and stability. |

These modern approaches promise to overcome the limitations of older methods, which often require stoichiometric bases or harsh thermal conditions. acs.org For instance, a reliable procedure for accessing a range of 3-amino-5-alkylisoxazoles demonstrated that careful control of pH and temperature was crucial for directing regioselectivity. organic-chemistry.org Applying such principles within a flow chemistry setup could provide even more precise control.

Development of Advanced Analytical Methodologies for Trace Analysis in Complex Research Matrices

As this compound or its derivatives find use in fields like chemical biology or environmental science, the need for highly sensitive detection methods will become critical. Future research should focus on developing analytical techniques capable of quantifying trace amounts of the compound in complex biological or environmental samples.

Potential areas for development include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Developing a validated LC-MS/MS method would provide the gold standard for sensitivity and selectivity, enabling quantification at picogram or femtogram levels.

Electrochemical Sensors: Designing sensors based on electrodes modified with specific recognition elements (e.g., molecularly imprinted polymers) could offer a portable, rapid, and cost-effective method for real-time detection.

Capillary Electrophoresis (CE): CE coupled with sensitive detectors (e.g., laser-induced fluorescence) could provide high-resolution separation and analysis, particularly for complex mixtures with minimal sample volume.

| Analytical Technique | Principle | Potential Limit of Detection (LOD) | Application Context |

| LC-MS/MS | Chromatographic separation followed by mass-based identification and quantification. | pg/mL to fg/mL | Pharmacokinetic studies, metabolite identification, proteomics. |

| Electrochemical Sensors | Measurement of current or potential changes upon analyte binding to a modified electrode. | ng/mL to pg/mL | Real-time environmental monitoring, point-of-care diagnostics. |

| Capillary Electrophoresis | Separation based on electrophoretic mobility in a narrow capillary. | ng/mL to pg/mL | Analysis of complex biological fluids, chiral separations. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering for molecules adsorbed on nanostructured metal surfaces. | µg/mL to ng/mL | Cellular imaging, trace contaminant detection. |

Elucidation of Undiscovered Mechanistic Pathways and Novel Reactivities

The isoxazole ring is a fascinating heterocyclic system with known reactivity, including light-activated ring-opening and susceptibility to reductive cleavage. nih.govu-tokyo.ac.jp However, the specific influence of the N,5-diethyl substituents on these pathways remains unexplored. Future research should aim to uncover novel reactions and fully characterize the mechanistic intricacies of this compound.

Key research questions include:

Photoreactivity: The isoxazole core can function as an intrinsic photo-cross-linker upon UV irradiation. nih.govbiorxiv.org Investigating the photochemistry of this compound could reveal its potential for photoaffinity labeling without the need for more perturbing, traditional cross-linking motifs like diazirines or aryl azides. nih.govbiorxiv.org

Domino Reactions: The amino group and the isoxazole nitrogen act as a 1,3-binucleophile system, which can be exploited in domino or multicomponent reactions to build complex fused heterocyclic systems. researchgate.net Designing novel domino reactions starting from this compound could provide rapid access to new chemical scaffolds.

Ring Transformation Chemistry: Under specific conditions (e.g., catalytic hydrogenation, treatment with base), the isoxazole ring can be transformed into other heterocycles like pyrroles or oxazoles. nih.gov A systematic study of these transformations for the title compound could yield valuable synthetic intermediates.

Design and Synthesis of Next-Generation Molecular Probes for Chemical Biology Research

The isoxazole scaffold is a valuable pharmacophore present in many bioactive molecules. u-tokyo.ac.jp Leveraging the this compound core, researchers could design and synthesize novel molecular probes for applications in chemical biology and diagnostics.

Potential probe designs include:

Fluorescent Probes: By functionalizing the amino group or the isoxazole ring with fluorophores, it may be possible to create probes that report on specific biological events or analytes through changes in their fluorescence properties. The chemistry of isoxazoles appears promising for developing fluorescent probes. nih.gov

Photoaffinity Probes: As mentioned, the intrinsic photoreactivity of the isoxazole ring makes this compound a prime candidate for development as a minimalist photo-cross-linker. nih.govcityu.edu.hk Such probes are invaluable for identifying the binding partners of small molecules within cells (chemoproteomics). biorxiv.orgcityu.edu.hk

Biotinylated or Clickable Probes: Introducing a biotin (B1667282) tag or a bioorthogonal handle (like an alkyne or azide) would enable the enrichment and identification of proteins that interact with the isoxazole scaffold. cityu.edu.hk

Integration with High-Throughput Screening Platforms for Fundamental Discovery in Chemical Space

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify molecules with a desired biological activity. researchgate.netresearchgate.net Creating a library of derivatives based on the this compound scaffold for HTS campaigns could accelerate the discovery of new lead compounds.

Future directions in this area involve:

Combinatorial Library Synthesis: Developing a robust synthetic route (as discussed in 7.1) that is amenable to parallel synthesis would allow for the creation of a diverse library of this compound analogs with varied substituents.

Fragment-Based Screening: The core this compound structure could be used as a fragment in screening campaigns against specific biological targets like enzymes or protein receptors. nih.gov

Phenotypic Screening: HTS assays that monitor changes in cell morphology or function can identify compounds with interesting biological effects without prior knowledge of the specific molecular target. researchgate.net Screening a library of this compound derivatives in such assays could uncover entirely new areas of biological activity. nih.gov

The integration of this scaffold into modern screening collections, which are optimized for structural diversity and drug-like properties, would be a critical step in exploring its full potential in drug discovery and chemical biology. ku.eduthermofisher.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,5-diethylisoxazol-3-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, a two-step procedure involves stirring precursors (e.g., substituted oximes or hydrazononitriles) with NaOCl and Et₃N at 0°C, followed by room-temperature stirring. Reaction progress is monitored via TLC, and purification is achieved via gravitational column chromatography using DCM/hexane mixtures .

- Key Variables : Temperature (0°C vs. ambient), catalyst (Et₃N), and stoichiometry (1.0–1.2 eq. of reactants) significantly impact yield. Evidence shows that NaOCl acts as both an oxidant and a base, accelerating cyclization .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Use X-ray crystallography to resolve bond angles and torsion angles (e.g., triclinic crystal system with space group P1). Complement with NMR (¹H/¹³C) and FTIR to confirm functional groups. For instance, the isoxazole ring’s N–O stretching frequency appears at ~950 cm⁻¹ in IR spectra .

- Data Interpretation : Compare experimental crystallographic parameters (e.g., a = 6.5772 Å, β = 95.183°) with computational models (DFT/B3LYP) to validate geometry .

Q. What purification techniques are most effective for isolating this compound?

- Methodology : Gravitational column chromatography with silica gel (60–120 mesh) and eluents like ethyl acetate/hexane (3:7 v/v) achieves >95% purity. Recrystallization from methanol or ethanol is suitable for gram-scale purification .

- Troubleshooting : Impurities often arise from unreacted precursors; TLC (Rf = 0.4–0.6 in hexane:DCM) helps identify byproducts .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound derivatives?

- Methodology : Perform docking simulations (AutoDock Vina or Schrödinger) using protein targets (e.g., PFOR enzyme or kinase domains). Validate results with MD simulations (100 ns trajectories) to assess binding stability. Studies on analogous isoxazoles show hydrogen bonding (e.g., N–H⋯O interactions) and π-π stacking with active-site residues .

- Contradictions : Some docking scores may conflict with in vitro bioassays due to solvation effects or protein flexibility. Cross-validate with MM-PBSA binding free energy calculations .

Q. How can conflicting data on synthetic yields or bioactivity be resolved?

- Methodology : Conduct reaction optimization using Design of Experiments (DoE) to identify critical factors (e.g., pH, solvent polarity). For bioactivity discrepancies, compare assay conditions: MTT vs. SRB assays for cytotoxicity may yield varying IC₅₀ values due to different cell viability indicators .

- Case Study : reports 70–85% yields using NaOCl/Et₃N, while notes 60% yields for similar reactions under basic hydroxylamine conditions. Variability arises from oxime intermediate stability .

Q. What mechanistic insights explain the reactivity of this compound in cycloaddition reactions?

- Methodology : Use DFT calculations (Gaussian 09) to map reaction pathways. For example, [3+2] cycloaddition with nitrile oxides proceeds via a concerted mechanism with low activation energy (~15 kcal/mol). Isotopic labeling (¹⁵N) can track nitrogen migration in heterocycle formation .

- Experimental Validation : Monitor intermediates via LC-MS or in situ IR. highlights self-condensation of β-(isoxazol-5-yl) enamines under acidic conditions, forming triisoxazolyl benzenes .

Q. How does structural modification (e.g., alkyl chain length) influence the compound’s pharmacokinetic properties?

- Methodology : Synthesize analogs (e.g., N-propyl or N-butyl derivatives) and assess logP (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells). Diethyl groups balance lipophilicity (logP ~2.5) and aqueous solubility (>1 mg/mL) .

- Biological Relevance : Longer alkyl chains may improve blood-brain barrier penetration but reduce solubility, requiring PEGylation or prodrug strategies .

Safety and Stability

Q. What protocols ensure safe handling and storage of this compound?

- Methodology : Store at 2–8°C in amber glass under inert gas (N₂/Ar). Use PPE (nitrile gloves, lab coat) and fume hoods during synthesis. Stability studies indicate decomposition >200°C, but light exposure may cause photodegradation; monitor via HPLC .

- Toxicity Data : Acute toxicity (LD₅₀ >500 mg/kg in rats) suggests moderate hazard. No carcinogenicity is reported per IARC/OSHA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.